molecular formula C10H12O2S B1324358 1-(2-Thienyl)cyclopentanecarboxylic acid CAS No. 202737-46-0

1-(2-Thienyl)cyclopentanecarboxylic acid

Cat. No. B1324358
M. Wt: 196.27 g/mol
InChI Key: CZCLTIDPEQAYOD-UHFFFAOYSA-N
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Description

1-(2-Thienyl)cyclopentanecarboxylic acid is a heterocyclic organic compound that belongs to the class of carboxylic acid derivatives. It has a molecular weight of 196.27 .


Synthesis Analysis

The synthesis of 1-(2-Thienyl)cyclopentanecarboxylic acid can be achieved through several methods. One method involves the direct acylation of cyclopentanecarboxylic acid without first reacting the cyclopentanecarboxylic acid with thionyl chloride . Another approach involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .


Molecular Structure Analysis

The molecular structure of 1-(2-Thienyl)cyclopentanecarboxylic acid is represented by the formula C10H12O2S . The InChI code for this compound is 1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

1-(2-Thienyl)cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a molecular weight of 196.27 .

Scientific Research Applications

Synthesis and Structural Analogs 1-(2-Thienyl)cyclopentanecarboxylic acid has been explored in the synthesis of structurally complex compounds. For instance, research into 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with 1-(2-Thienyl)cyclopentanecarboxylic acid, has revealed its potential as a structural analog of natural amino acids, serine, and threonine, and its relation to antitumor agents like cycloleucine (Huddle & Skinner, 1971).

Supramolecular Self-Assembly The compound has applications in the field of supramolecular chemistry. Studies on related cyclopentanecarboxylic acids have detailed patterns of supramolecular self-assembly, essential in the development of new materials and nanotechnology (Kălmăn et al., 2002).

Corrosion Inhibition In the context of industrial applications, derivatives of 1-(2-Thienyl)cyclopentanecarboxylic acid, like 3,5-bis (2-thienyl)-4-amino-1,2,4-triazoles, have shown promise as corrosion inhibitors for mild steel in acidic media. This indicates potential for extending the life of metal components in harsh environments (Bentiss et al., 1999).

Photochromic and Electrochromic Properties 1-(2-Thienyl)cyclopentanecarboxylic acid derivatives have demonstrated unique photochromic and electrochromic properties. Such properties are crucial in the development of smart materials and sensors (Peters & Branda, 2003).

Radioiodination and Medicinal Applications The radioiododestannylation of thienyl alcohols, including derivatives of 1-(2-Thienyl)cyclopentanecarboxylic acid, has been studied for potential applications in medicinal chemistry, particularly in the preparation of radioiodinated aryl moieties (Hanson et al., 1987).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Relevant Papers The relevant papers for 1-(2-Thienyl)cyclopentanecarboxylic acid include those that discuss its synthesis , its molecular structure , and its potential applications . These papers provide valuable insights into the properties and potential uses of this compound.

properties

IUPAC Name

1-thiophen-2-ylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2S/c11-9(12)10(5-1-2-6-10)8-4-3-7-13-8/h3-4,7H,1-2,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCLTIDPEQAYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632640
Record name 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Thienyl)cyclopentanecarboxylic acid

CAS RN

202737-46-0
Record name 1-(Thiophen-2-yl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(thiophen-2-yl)cyclopentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JB Thomas, L Zhang, HA Navarro… - Journal of medicinal …, 2006 - ACS Publications
We recently reported the discovery of (+)-5-(3-hydroxyphenyl)-4-methyl-2-(3-phenylpropyl)-2-azabicyclo[3.3.1]non-7-yl-(1-phenyl-1-cyclopentane)carboxamide [(+)-KF4, (+)-5] as a …
Number of citations: 22 pubs.acs.org

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